Benzilamide, N-(2-(diethylamino)ethyl)-

Description

Historical Perspective of Related Benzamide (B126) and Amine Scaffolds in Chemical Research

The benzamide and amine structural motifs, which form the core of N-(2-(diethylamino)ethyl)benzilamide, have a rich and extensive history in chemical and pharmaceutical research.

The benzamide scaffold is a prominent feature in a multitude of biologically active compounds. Its journey in medicinal chemistry has led to the discovery of potent and selective agents for various biological targets. For instance, benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. The versatility of the benzamide core allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Research has shown that substitutions on the aromatic ring and the amide nitrogen can significantly influence the compound's activity. nih.govgoogle.com

Similarly, the amine scaffold is fundamental to the structure of countless natural products, pharmaceuticals, and synthetic chemicals. nih.govnih.gov Amines are classified as primary, secondary, or tertiary, with each class exhibiting distinct chemical and physical properties that influence their biological roles. mdpi.com Historically, the exploration of amine-containing compounds has been pivotal in the development of medicines for a wide range of conditions, including allergies, infections, and neurological disorders. sigmaaldrich.comnih.gov The ability of amines to act as bases and nucleophiles makes them crucial intermediates in organic synthesis. nih.gov

The combination of these two scaffolds in molecules like N-(2-(diethylamino)ethyl)benzilamide provides a framework that has been repeatedly exploited in the quest for new therapeutic and diagnostic agents.

Significance of Amide and Tertiary Amine Moieties in Chemical Synthesis and Biological Activity

The amide and tertiary amine functional groups present in N-(2-(diethylamino)ethyl)benzilamide are of paramount importance in both chemical synthesis and the determination of biological activity.

The amide bond is one of the most prevalent linkages in pharmaceuticals and biologically active molecules. Its stability under physiological conditions makes it a reliable linker in drug design. Amide groups can participate in hydrogen bonding as both donors and acceptors, a critical factor for molecular recognition and binding to biological targets like proteins and enzymes. The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed to facilitate their formation.

The tertiary amine moiety , characterized by a nitrogen atom bonded to three carbon atoms, also plays a crucial role. The presence of a tertiary amine can significantly influence a molecule's physicochemical properties, such as its basicity and lipophilicity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In drug design, the tertiary amine group is often incorporated to enhance solubility and to interact with specific biological targets. For example, many antihistamines and anticholinergic drugs feature a tertiary amine. Furthermore, tertiary amines are valuable intermediates in organic synthesis, participating in a variety of chemical transformations. nih.govsigmaaldrich.com

The strategic inclusion of both an amide and a tertiary amine in the structure of N-(2-(diethylamino)ethyl)benzilamide suggests a deliberate design aimed at leveraging the unique chemical and biological attributes of these functional groups.

Scope and Objectives of Research on N-(2-(diethylamino)ethyl)benzilamide

While dedicated research on N-(2-(diethylamino)ethyl)benzilamide itself is limited, the primary scope of investigation appears to be its use as a foundational structure, or scaffold, for the development of novel compounds with specific biological targets. The research objectives can be inferred from studies on its closely related derivatives.

A significant area of focus is in the field of diagnostic imaging . Research has been conducted on radiolabeled derivatives of N-(2-diethylaminoethyl)benzamide for use as potential positron emission tomography (PET) probes for malignant melanoma. In these studies, the N-(2-diethylaminoethyl)benzamide core serves as the vehicle that carries a radioisotope to the tumor site. The objective is to develop agents that can selectively accumulate in melanoma cells, allowing for non-invasive visualization and diagnosis of the disease.

Another research avenue for related benzamide structures is the exploration of their antimicrobial properties . For example, a study on 4-amino-N-[2-(diethylamino)ethyl]benzamide, a close structural analog, investigated its synthesis and antibacterial activity. The objective of such research is to discover new chemical entities that can combat pathogenic microorganisms, a critical need in an era of increasing antibiotic resistance.

Therefore, the overarching objective of research involving the N-(2-(diethylamino)ethyl)benzilamide scaffold is to utilize its inherent chemical properties to create novel molecules with potential applications in medicine, particularly in the diagnosis and treatment of diseases like cancer and infectious diseases. The compound itself serves as a versatile building block for the synthesis of a diverse library of derivatives for biological screening.

Structure

3D Structure

Properties

CAS No. |

1164-41-6 |

|---|---|

Molecular Formula |

C20H26N2O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

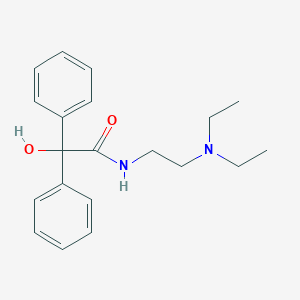

N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H26N2O2/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23) |

InChI Key |

FALZIBGERYICML-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Canonical SMILES |

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Other CAS No. |

1164-41-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Diethylamino Ethyl Benzilamide

Strategic Retrosynthetic Analysis of N-(2-(diethylamino)ethyl)benzilamide

A retrosynthetic analysis of N-(2-(diethylamino)ethyl)benzilamide reveals that the most logical disconnection is at the amide bond. This bond is central to the molecule's structure. This disconnection breaks the target molecule into two primary starting materials: benzilic acid and N,N-diethylethylenediamine. libretexts.org This approach simplifies the synthesis to a coupling reaction between a carboxylic acid and an amine, a fundamental transformation in organic chemistry. libretexts.orgwikipedia.org

The formation of the key C-N bond is the final strategic step in this synthetic pathway. libretexts.org The starting materials, benzilic acid and N,N-diethylethylenediamine, are commercially available or can be readily synthesized. For instance, N,N-diethylethylenediamine can be prepared from 2-diethylamino chloroethane (B1197429) hydrochloride and liquid ammonia. google.com

Optimized Synthetic Routes and Reaction Conditions for N-(2-(diethylamino)ethyl)benzilamide

The direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures to remove the water byproduct. wikipedia.org To circumvent these harsh conditions, various coupling reagents have been developed to "activate" the carboxylic acid. wikipedia.org

One of the most common and effective methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govyoutube.commasterorganicchemistry.com These reagents facilitate amide bond formation under mild, neutral pH conditions. masterorganicchemistry.com The reaction proceeds by the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of the amine. youtube.com

A typical procedure would involve dissolving benzilic acid in a suitable solvent, adding the coupling agent (like DCC or EDC), and then introducing N,N-diethylethylenediamine. The reaction is often carried out at room temperature. The choice of solvent can be critical, and various options are available depending on the specific coupling agent and desired reaction conditions.

| Starting Material | Reagent | Product | Conditions | Yield |

| Benzilic acid, N,N-diethylethylenediamine | DCC | N-(2-(diethylamino)ethyl)benzilamide | Neutral pH, room temperature | High |

| Benzilic acid, N,N-diethylethylenediamine | EDC | N-(2-(diethylamino)ethyl)benzilamide | Aqueous media, pH 4.5-5.5 | Moderate to High |

Mechanistic Investigations of Key Bond-Forming Steps

The key bond-forming step in the synthesis of N-(2-(diethylamino)ethyl)benzilamide is the formation of the amide linkage. When using a coupling agent like DCC, the mechanism involves several steps. youtube.com First, the carboxylic acid (benzilic acid) adds to the carbodiimide, forming an O-acylisourea intermediate. This intermediate is a highly reactive activated ester. The amine (N,N-diethylethylenediamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated ester. youtube.com This attack forms a tetrahedral intermediate, which then collapses to form the stable amide bond and N,N'-dicyclohexylurea, a byproduct of the reaction. youtube.com

Under acidic or basic conditions, amide hydrolysis can occur, which is the reverse of amide formation. libretexts.org The mechanism under acidic conditions involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack. libretexts.org Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org

Stereoselective Synthesis Approaches for Chiral Analogs of N-(2-(diethylamino)ethyl)benzilamide

While N-(2-(diethylamino)ethyl)benzilamide itself is not chiral, the development of stereoselective methods is crucial for synthesizing its chiral analogs. Asymmetric synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral resolving agents. youtube.comtcichemicals.com

Chiral resolution is a common technique to separate a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org This can be done by reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated by methods like crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. Common chiral resolving agents for amines include tartaric acid and brucine. wikipedia.org

Asymmetric synthesis aims to create a specific enantiomer directly. nih.gov This can be accomplished by using a chiral catalyst in the reaction. For example, chiral ligands can be used with transition metal catalysts to induce enantioselectivity in the formation of C-N bonds. nih.gov Another approach involves using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed.

Green Chemistry Principles Applied to the Synthesis of N-(2-(diethylamino)ethyl)benzilamide

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org Key aspects include atom economy, the use of safer solvents, and energy efficiency. nih.govacs.org

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials end up in the desired product. acs.orgprimescholars.com Addition reactions, for example, have 100% atom economy. primescholars.com In the synthesis of N-(2-(diethylamino)ethyl)benzilamide using a coupling agent like DCC, the atom economy is less than 100% because a urea (B33335) byproduct is formed. primescholars.com Improving atom economy can be achieved by developing catalytic methods that avoid the use of stoichiometric reagents. scranton.edu

Sustainable Solvents and Conditions: A significant aspect of green chemistry is the use of safer, more environmentally friendly solvents. Water is an ideal green solvent. mdpi.com Research has shown that amide bond formation can be carried out in aqueous media, which reduces the reliance on volatile organic compounds. mdpi.comresearchgate.netnih.gov For example, the synthesis of a related benzamide (B126) has been successfully performed in deionized water at room temperature. mdpi.comresearchgate.netnih.gov Enzymatic methods, using lipases in green solvents like cyclopentyl methyl ether, also offer a sustainable route to amide synthesis. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov The use of efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. rsc.org

| Green Chemistry Principle | Application in Benzilamide Synthesis |

| Atom Economy | Utilizing catalytic methods to minimize byproducts. primescholars.comscranton.edu |

| Safer Solvents | Employing water or green solvents like cyclopentyl methyl ether. mdpi.comresearchgate.netnih.govnih.gov |

| Energy Efficiency | Using catalysts to enable reactions at room temperature. nih.govrsc.org |

Derivatization and Analog Synthesis of N 2 Diethylamino Ethyl Benzilamide

Structure-Activity Relationship (SAR) Driven Analog Design

The design of N-(2-(diethylamino)ethyl)benzilamide analogs is primarily guided by structure-activity relationship (SAR) studies. The core structure of N-(2-(diethylamino)ethyl)benzilamide features three key regions for modification: the diphenyl-α-keto-amide core (the benzil (B1666583) moiety), the amide linker, and the terminal N,N-diethylaminoethyl side chain. Each of these regions can be systematically altered to explore the chemical space and optimize the biological activity of the resulting analogs.

SAR-driven design for this class of compounds would typically involve:

Modification of the Benzil Moiety: Introducing various substituents on the phenyl rings to probe the impact of electronics and sterics on activity.

Alteration of the Amide Linkage: Replacing the amide bond with bioisosteres to improve metabolic stability or alter conformational properties.

Variation of the Diethylamine Moiety: Modifying the terminal amine to influence solubility, basicity, and interactions with biological targets.

By systematically synthesizing and evaluating a library of analogs with modifications at these positions, researchers can build a comprehensive SAR model to identify the key structural features required for the desired biological effect.

Modifications at the Benzil Moiety

The benzil moiety, with its two phenyl rings, offers a rich canvas for chemical modification. The primary strategy for introducing diversity at this part of the molecule involves the synthesis of substituted benzils, which can then be converted to the corresponding benzilamides.

A common route to substituted benzils is through the oxidation of the corresponding substituted benzoins. These benzoins can be synthesized via the benzoin (B196080) condensation of substituted benzaldehydes. A variety of oxidizing agents can be employed for the conversion of benzoins to benzils, including nitric acid and copper(II) acetate. goldsupplier.comijarsct.co.in More environmentally friendly methods utilizing catalysts like nano-MgO have also been reported. tandfonline.com

Once the substituted benzil is obtained, it can be rearranged to the corresponding substituted benzilic acid via the benzilic acid rearrangement . wikipedia.orgyoutube.com This classic organic reaction is typically carried out using a base such as potassium hydroxide (B78521). wikipedia.org The resulting substituted benzilic acid can then be coupled with N,N-diethylethylenediamine using standard amide bond formation techniques to yield the desired N-(2-(diethylamino)ethyl)benzilamide analog.

The following table summarizes some examples of substituted benzils and their corresponding benzilic acids that can serve as precursors for analog synthesis.

| Substituted Benzil | Precursor Benzaldehyde(s) | Method for Benzilic Acid Rearrangement | Substituted Benzilic Acid | Reference |

| 4,4'-Dimethylbenzil | p-Tolualdehyde | KOH / Ethanol | 4,4'-Dimethylbenzilic acid | acs.org |

| 4,4'-Dimethoxybenzil | p-Anisaldehyde | KOH / Ethanol | 4,4'-Dimethoxybenzilic acid | acs.org |

| 4,4'-Dichlorobenzil | p-Chlorobenzaldehyde | KOH / Ethanol | 4,4'-Dichlorobenzilic acid | acs.org |

| 2,2'-Dichlorobenzil | o-Chlorobenzaldehyde | KOH / Ethanol | 2,2'-Dichlorobenzilic acid | sphinxsai.com |

| 4,4'-Dibromobenzil | p-Bromobenzaldehyde | KOH / Ethanol | 4,4'-Dibromobenzilic acid | sphinxsai.com |

Modifications at the Amide Linkage

The amide bond is a critical linker in N-(2-(diethylamino)ethyl)benzilamide, and its modification can significantly impact the compound's properties. Strategies for modifying this linkage include its replacement with bioisosteres, which can enhance metabolic stability and alter the molecule's three-dimensional structure.

One direct method for forming a modified linkage is the benzilic ester rearrangement . This reaction is analogous to the benzilic acid rearrangement but uses an alkoxide or an amide anion instead of a hydroxide ion, leading to the formation of an α-hydroxy-ester or an α-hydroxy-amide, respectively. wikipedia.org This approach allows for the direct incorporation of different linker groups during the rearrangement of the benzil core.

Alternatively, the amide bond can be formed through various modern coupling reactions. For instance, α-keto acids can be coupled with amines using ynamides as coupling reagents under mild conditions to form α-ketoamides. organic-chemistry.orgacs.org This method offers a practical one-pot strategy for synthesizing a diverse range of α-ketoamides with high functional group tolerance.

The following table outlines different synthetic approaches for the formation and modification of the amide linkage in benzilamide-type structures.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Benzil, Amine | Amide anion | α-Hydroxy-amide | wikipedia.org |

| α-Keto acid, Amine | Ynamide coupling reagent | α-Ketoamide | organic-chemistry.orgacs.org |

| Benzoyl chloride, Amine | Schotten-Baumann reaction | Benzamide (B126) | chromatographyonline.com |

Modifications at the Diethylamine Moiety

A common strategy involves the variation of the alkyl substituents on the terminal nitrogen atom. For example, replacing the ethyl groups with other alkyl groups (e.g., methyl, propyl) or incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine, morpholine) can significantly alter the compound's lipophilicity and basicity. A study on substituted aminobutyl-benzamides demonstrated that such modifications can have a profound impact on receptor binding affinity and selectivity. acs.org

The synthesis of these analogs can be achieved by coupling the desired substituted diamine with a pre-formed benzilic acid derivative. A wide variety of N-substituted ethylenediamines are commercially available or can be readily synthesized, providing a straightforward route to a diverse set of analogs.

The following table presents examples of modifications that can be made to the amine moiety and the general synthetic approach.

| Amine Moiety Variation | Synthetic Approach | Potential Impact | Analogous Study Reference |

| N,N-dimethylaminoethyl | Coupling of benzilic acid with N,N-dimethylethylenediamine | Altered basicity and lipophilicity | acs.org |

| N-pyrrolidinoethyl | Coupling of benzilic acid with 1-(2-aminoethyl)pyrrolidine | Conformational restriction, altered receptor interaction | acs.org |

| N-piperidinoethyl | Coupling of benzilic acid with 1-(2-aminoethyl)piperidine | Increased lipophilicity | acs.org |

| N-morpholinoethyl | Coupling of benzilic acid with 4-(2-aminoethyl)morpholine | Increased hydrophilicity | acs.org |

Combinatorial Synthesis and Library Generation Strategies for N-(2-(diethylamino)ethyl)benzilamide Analogs

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of compounds for biological screening. acs.org The synthesis of a library of N-(2-(diethylamino)ethyl)benzilamide analogs can be envisioned using a multi-component approach, where the three key structural motifs are varied systematically.

A potential solid-phase synthesis strategy could be employed, where one of the components is attached to a solid support. For instance, a library of substituted benzaldehydes could be immobilized on a resin and then subjected to a series of reactions to build the final products. This would involve:

Benzoin condensation on the solid support to generate a library of resin-bound benzoins.

Oxidation of the benzoins to the corresponding resin-bound benzils.

Benzilic acid rearrangement to form resin-bound benzilic acids.

Amide coupling with a diverse set of N-substituted ethylenediamines.

Cleavage from the resin to release the final library of N-(2-(diethylamino)ethyl)benzilamide analogs.

Alternatively, a solution-phase parallel synthesis approach can be utilized, where reactions are carried out in multi-well plates. This method allows for easier monitoring of reactions and purification of the final products. The synthesis of a 1,4-benzodiazepine (B1214927) library using a three-component approach demonstrates the feasibility of such strategies for generating complex molecules. acs.org

The following table outlines a hypothetical combinatorial library design for N-(2-(diethylamino)ethyl)benzilamide analogs.

| Building Block 1 (Substituted Benzaldehydes) | Building Block 2 (Substituted Benzaldehydes) | Building Block 3 (N-Substituted Ethylenediamines) |

| Benzaldehyde | Benzaldehyde | N,N-Diethylethylenediamine |

| 4-Methylbenzaldehyde | 4-Methylbenzaldehyde | N,N-Dimethylethylenediamine |

| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | 1-(2-Aminoethyl)pyrrolidine |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 1-(2-Aminoethyl)piperidine |

| 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | 4-(2-Aminoethyl)morpholine |

By combining a set of 'n' substituted benzaldehydes for the first building block, 'm' for the second, and 'p' different amines, a library of n x m x p distinct compounds can be generated, enabling a thorough exploration of the SAR for this chemical class.

Spectroscopic and Structural Elucidation of N 2 Diethylamino Ethyl Benzilamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. While one-dimensional (1D) NMR provides basic information about the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR techniques and solid-state NMR offer deeper insights into the molecular architecture and intermolecular interactions of N-(2-(diethylamino)ethyl)benzilamide.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals.

COSY would reveal the coupling relationships between adjacent protons, for instance, within the ethyl groups of the diethylamino moiety and the ethylenediamine (B42938) bridge.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the amide bond and the quaternary benzilic carbon.

Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, ssNMR can provide valuable information about the compound's structure in the solid state. aist.go.jpmerckmillipore.com This technique is particularly useful for studying polymorphism, determining intermolecular packing, and understanding molecular dynamics in a crystalline or amorphous solid. For N-(2-(diethylamino)ethyl)benzilamide, ssNMR could differentiate between possible polymorphic forms and provide details on the conformation of the flexible diethylaminoethyl side chain within the crystal lattice.

Predicted NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-(diethylamino)ethyl)benzilamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | ~1.0-1.2 | Triplet |

| -CH₂- (ethyl) | ~2.5-2.7 | Quartet |

| -N-CH₂-CH₂-N- | ~2.7-2.9 | Multiplet |

| -N-CH₂-CH₂-N- | ~3.3-3.5 | Multiplet |

| Aromatic-H | ~7.2-7.8 | Multiplet |

| -OH | Variable | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-(diethylamino)ethyl)benzilamide

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethyl) | ~12-15 |

| -CH₂- (ethyl) | ~45-50 |

| -N-CH₂-CH₂-N- | ~38-42 |

| -N-CH₂-CH₂-N- | ~50-55 |

| Quaternary Benzilic C-OH | ~75-80 |

| Aromatic C | ~125-145 |

Single-Crystal X-ray Diffraction Analysis of N-(2-(diethylamino)ethyl)benzilamide and its Co-crystals/Salts

The formation of co-crystals or salts with other molecules could also be investigated. core.ac.uk Co-crystallization with suitable co-formers can alter the physicochemical properties of the parent compound. X-ray diffraction analysis of such co-crystals would elucidate the new hydrogen bonding patterns and packing arrangements. nist.gov

As of the latest literature review, a crystal structure for N-(2-(diethylamino)ethyl)benzilamide has not been deposited in the Cambridge Structural Database (CSD). Should a suitable single crystal be obtained, the following crystallographic data would be determined:

Table 3: Hypothetical Crystallographic Data Table for N-(2-(diethylamino)ethyl)benzilamide

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for functional group identification. youtube.com These two techniques are complementary and can offer a comprehensive vibrational analysis of N-(2-(diethylamino)ethyl)benzilamide. nih.gov

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light, would also be used to identify functional groups. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Table 4: Predicted Characteristic Vibrational Frequencies for N-(2-(diethylamino)ethyl)benzilamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (amide) | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (amide I) | Stretching | 1630-1680 |

| N-H (amide II) | Bending | 1520-1570 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1000-1350 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. miamioh.edu For N-(2-(diethylamino)ethyl)benzilamide (C₂₀H₂₆N₂O₂), the expected monoisotopic mass is approximately 342.1994 g/mol .

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion would undergo fragmentation. The fragmentation pathway can be predicted based on the stability of the resulting carbocations and neutral losses. oregonstate.educore.ac.ukchemicalbook.com

Proposed Fragmentation Pathway:

Alpha-cleavage adjacent to the nitrogen atoms in the diethylaminoethyl chain is a likely initial fragmentation step. This could lead to the loss of an ethyl radical (•CH₂CH₃) or the formation of an iminium ion. A prominent peak at m/z 86, corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ ion, is expected.

Cleavage of the amide bond is another probable fragmentation route. This could occur on either side of the carbonyl group.

Loss of the entire diethylaminoethyl side chain could lead to the formation of the benzoyl cation or a related fragment.

The presence of two phenyl groups on the quaternary carbon suggests the possibility of forming a stable diphenylmethyl cation (tropylium-like ion) at m/z 167 after rearrangement.

Table 5: Predicted Key Mass Fragments for N-(2-(diethylamino)ethyl)benzilamide

| m/z | Proposed Fragment |

|---|---|

| 342 | [M]⁺ (Molecular Ion) |

| 297 | [M - C₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ |

| 77 | [C₆H₅]⁺ |

Theoretical and Computational Chemistry of N 2 Diethylamino Ethyl Benzilamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. nii.ac.jp Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular properties from first principles.

For a molecule like N-(2-(diethylamino)ethyl)benzilamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine its optimized geometry and electronic characteristics. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

In a computational study on a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate (B1193919), DFT calculations were used to determine the electronic properties. nih.gov The HOMO-LUMO energy gap was calculated to be between 3.182 and 3.231 eV, indicating a stable compound. nih.govresearchgate.net Similar calculations for N-(2-(diethylamino)ethyl)benzilamide would elucidate the influence of the benzilate group on the molecule's electronic properties.

Reactivity descriptors that can be calculated include:

Electron Affinity and Ionization Potential: Related to the LUMO and HOMO energies, respectively.

Chemical Hardness and Softness: Measures of resistance to change in electron distribution.

Electronegativity: The power of an atom to attract electrons.

Molecular Electrostatic Potential (MEP): A map of charge distribution that indicates sites for electrophilic and nucleophilic attack. For instance, in the 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex, the MEP revealed positive potential sites around the procainamide (B1213733) moiety and negative potential sites around the tetraphenylborate. nih.govresearchgate.net

These descriptors are invaluable for understanding the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. arxiv.org For a flexible molecule like N-(2-(diethylamino)ethyl)benzilamide, which has several rotatable bonds, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

In a study of potential histone lysine (B10760008) methyltransferase inhibitors, MD simulations were used to assess the stability of ligand-protein complexes over time, with root-mean-square deviation (RMSD) being a key metric. nih.gov Similar simulations for N-(2-(diethylamino)ethyl)benzilamide in various solvents would provide insights into its behavior in different chemical environments.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies can be compared with experimental IR spectra to assign specific peaks to the corresponding vibrational modes of the molecule. For example, in a study of 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate, the calculated vibrational value for the amide C=O stretch was in good agreement with the experimental value. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. nih.gov This is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule. Comparing calculated and experimental NMR spectra can aid in the complete assignment of all proton and carbon signals, which can be complex for molecules with many atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). nih.gov For the 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex, TD-DFT calculations predicted strong absorption bands that corresponded to HOMO-to-LUMO transitions. nih.gov

In Silico Docking Studies for Potential Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.

For N-(2-(diethylamino)ethyl)benzilamide, docking studies could be performed if a potential biological target is identified. The process involves:

Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank.

Generating a 3D model of the ligand, N-(2-(diethylamino)ethyl)benzilamide.

Using a docking program (e.g., AutoDock) to place the ligand into the active site of the protein and calculate the binding energy for different poses. nih.gov

The results of docking studies are often expressed as a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov For instance, in a study of potential inhibitors for β-thalassemia management, docking scores ranged from -7.5 to -10.7 kcal/mol. nih.gov These studies can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. conicet.gov.armdpi.com

If a series of analogs of N-(2-(diethylamino)ethyl)benzilamide were synthesized and tested for a specific biological activity, a QSAR model could be developed. This involves:

Calculating a set of molecular descriptors for each analog. These descriptors can be constitutional, topological, geometrical, or electronic.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. nih.gov

A successful QSAR model can be used to:

Predict the activity of new, unsynthesized analogs. researchgate.net

Identify the key structural features that are important for the desired activity, guiding the design of more potent compounds. nih.gov

QSPR models are developed in a similar way but are used to predict physicochemical properties like solubility, boiling point, or toxicity. These models are valuable in chemical engineering and environmental science for assessing the properties of chemicals without the need for experimental measurements. conicet.gov.ar

Chemical Reactivity and Mechanistic Organic Chemistry of N 2 Diethylamino Ethyl Benzilamide

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

No studies detailing the hydrolytic stability of the amide linkage in N-(2-(diethylamino)ethyl)benzilamide under acidic, basic, or enzymatic conditions were identified. Research in this area would be crucial to understanding the compound's persistence and potential degradation products in various chemical and biological environments. Such studies would typically involve kinetic analysis under different pH and temperature conditions to determine the rate of hydrolysis and identify the resulting carboxylic acid (benzilic acid) and amine (N,N-diethylethylenediamine).

Reactions Involving the Diethylamine Functional Group (e.g., Alkylation, Quaternization)

The tertiary amine of the diethylaminoethyl side chain is expected to be nucleophilic and basic. However, no literature specifically describes the alkylation or quaternization of N-(2-(diethylamino)ethyl)benzilamide. nih.govresearchgate.net Such reactions, if studied, would involve the reaction of the tertiary amine with alkyl halides to form quaternary ammonium (B1175870) salts, potentially altering the compound's solubility and biological activity.

Transformations at the Benzil (B1666583) Ketone Moieties (e.g., Reduction, Oxime Formation)

The two ketone functionalities of the benzil core are potential sites for a range of chemical transformations. In principle, these ketones could undergo reduction to form diols, or react with hydroxylamine (B1172632) to form oximes. wikipedia.orgorganic-chemistry.orgchemtube3d.comyoutube.com However, no published research has documented these or other transformations specifically for N-(2-(diethylamino)ethyl)benzilamide.

Photochemical Reactions and Stability of N-(2-(diethylamino)ethyl)benzilamide

The photochemical behavior of N-(2-(diethylamino)ethyl)benzilamide, including its stability upon exposure to UV radiation and potential photochemical reactions, has not been reported in the scientific literature. nih.govnih.gov Aromatic ketones are known to be photochemically active, and investigations in this area would clarify the compound's potential for light-induced degradation or rearrangement.

Catalytic Applications or Ligand Role of N-(2-(diethylamino)ethyl)benzilamide in Organic Transformations

The presence of both nitrogen and oxygen donor atoms suggests that N-(2-(diethylamino)ethyl)benzilamide could potentially act as a ligand in coordination chemistry and catalysis. sapub.orgnih.gov However, no studies have been found that explore its use as a ligand for metal catalysts in organic transformations.

Analytical Chemistry Method Development for N 2 Diethylamino Ethyl Benzilamide

Development and Validation of Chromatographic Methods (HPLC, GC, SFC) for Purity and Quantification

Chromatographic techniques are fundamental in the analysis of N-(2-(diethylamino)ethyl)benzilamide, allowing for the separation, identification, and quantification of the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-(2-(diethylamino)ethyl)benzilamide. Method development typically involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) and water mixtures), selecting a suitable stationary phase (commonly a C18 column), and setting the detector wavelength for optimal sensitivity. researchgate.netscielo.br For instance, a reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at an appropriate wavelength. researchgate.netscielo.br Validation of the HPLC method is performed according to ICH guidelines to ensure its suitability for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. scielo.brnih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While N-(2-(diethylamino)ethyl)benzilamide itself may have limited volatility, GC methods can be developed for the analysis of volatile impurities or related substances that may be present in the sample. researchgate.net The optimization of a GC method involves selecting the appropriate column, carrier gas, temperature program, and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS). researchgate.netnih.gov Validation of GC methods ensures their reliability for quantitative analysis and includes parameters like linearity, precision, accuracy, and limits of detection and quantification. researchgate.netnih.govnih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to HPLC due to the reduced use of organic solvents. Method development in SFC for N-(2-(diethylamino)ethyl)benzilamide would involve optimizing parameters such as the composition of the mobile phase (CO2 with a co-solvent), the stationary phase, pressure, and temperature to achieve the desired separation and quantification.

Table 1: Example HPLC Method Parameters for N-(2-(diethylamino)ethyl)benzilamide Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 218 nm |

| Column Temperature | 40 °C |

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, are indispensable for trace-level analysis and the structural elucidation of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers exceptional sensitivity and specificity, making it ideal for detecting and quantifying trace amounts of N-(2-(diethylamino)ethyl)benzilamide and its metabolites in complex matrices. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which significantly enhances the signal-to-noise ratio and provides a high degree of confidence in compound identification. thermofisher.com The development of an LC-MS/MS method involves optimizing the chromatographic separation, the ionization source (e.g., electrospray ionization - ESI), and the MS/MS parameters (precursor and product ions, collision energy). nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile metabolites or impurities, GC-MS/MS is a powerful analytical tool. nih.gov It provides excellent chromatographic resolution and highly specific detection. nih.gov Similar to LC-MS/MS, method development for GC-MS/MS focuses on optimizing the GC separation conditions and the MS/MS parameters for sensitive and selective detection of the target analytes. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

| LC System | UPLC/HPLC |

| Column | C18 or similar |

| Ionization Source | Heated Electrospray Ionization (H-ESI) |

| Mass Spectrometer | Triple Quadrupole |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Polarity | Positive or Negative Ion Mode |

Electrochemical Detection and Quantification Methods

Electrochemical methods offer a sensitive and selective alternative for the quantification of electroactive compounds like N-(2-(diethylamino)ethyl)benzilamide. These methods are based on the measurement of the current or potential generated by the oxidation or reduction of the analyte at an electrode surface.

The development of an electrochemical sensor for N-(2-(diethylamino)ethyl)benzilamide would involve selecting a suitable electrode material (e.g., glassy carbon electrode) and potentially modifying its surface to enhance sensitivity and selectivity. mdpi.com Techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry can be employed for quantification. The method would need to be optimized in terms of pH, supporting electrolyte, and instrumental parameters to achieve the desired analytical performance.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays are often used for the rapid and cost-effective quantification of compounds.

Spectrophotometric Methods: These methods are based on the principle that the compound absorbs light at a specific wavelength. The development of a spectrophotometric assay for N-(2-(diethylamino)ethyl)benzilamide would involve determining its wavelength of maximum absorbance (λmax) and establishing a calibration curve by measuring the absorbance of a series of standard solutions. While a direct spectrophotometric method may be feasible, derivatization with a chromogenic reagent can be employed to enhance sensitivity and selectivity, especially in complex matrices. lcms.cz

Fluorometric Methods: If N-(2-(diethylamino)ethyl)benzilamide or a suitable derivative is fluorescent, a fluorometric assay can be developed. This technique is generally more sensitive and selective than spectrophotometry. The development process would include determining the optimal excitation and emission wavelengths and constructing a calibration curve. Derivatization with a fluorescent tag can also be utilized to improve the analytical characteristics of the assay. mdpi.com

Application of NMR for Quantitative Analysis (qNMR) and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.

Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a certified reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For qNMR analysis of N-(2-(diethylamino)ethyl)benzilamide, a suitable internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte to that of the internal standard.

Impurity Profiling: NMR is invaluable for identifying and characterizing impurities in a drug substance. conicet.gov.ar Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the structures of unknown impurities. conicet.gov.ar By comparing the NMR spectrum of the bulk drug with reference spectra and utilizing databases of common solvent and reagent impurities, it is possible to identify and quantify process-related impurities and degradation products. illinois.edusigmaaldrich.compitt.edudu.edu

In Vitro Biological Activity and Mechanistic Insights of N 2 Diethylamino Ethyl Benzilamide

Enzyme Inhibition and Activation Studies in Cell-Free Systems

Currently, there is a lack of published, peer-reviewed studies detailing the specific inhibitory or activating effects of N-(2-(diethylamino)ethyl)benzilamide on isolated enzymes in cell-free systems. While research on related benzamide (B126) structures has identified inhibitors for enzymes like histone deacetylases (HDACs) and monoamine oxidase-B (MAO-B), no such data is available for the compound . researchgate.netnih.govnih.gov Without experimental data, it is not possible to construct a data table on enzyme inhibition or activation for N-(2-(diethylamino)ethyl)benzilamide.

Receptor Binding Affinity and Selectivity Profiling in Isolated Systems

Similarly, comprehensive receptor binding assays for N-(2-(diethylamino)ethyl)benzilamide are not described in the available scientific literature. Studies on analogous compounds, such as JNJ-31020028, a complex benzamide derivative, have shown high affinity for neuropeptide Y Y(2) receptors. nih.gov Another related compound, ACP-103, has been characterized as a potent 5-HT2A receptor inverse agonist. researchgate.net These examples highlight the potential for benzamide structures to interact with a variety of receptors. However, in the absence of specific binding data for N-(2-(diethylamino)ethyl)benzilamide, no definitive statements about its receptor affinity or selectivity can be made, and a corresponding data table cannot be generated.

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

Without primary data from enzyme, receptor, or cell-based assays, the molecular and cellular mechanisms of action for N-(2-(diethylamino)ethyl)benzilamide remain speculative. Understanding the mechanism of action requires a systematic approach, often beginning with broad screening and then progressing to more focused studies to identify specific molecular targets and pathways.

Chemoproteomic Approaches for Target Identification and Validation

Chemoproteomics serves as a powerful tool for the unbiased identification of protein targets of small molecules within a complex biological system. chemrxiv.orgnih.gov This methodology can reveal both primary targets and potential off-target interactions, providing crucial insights into a compound's mechanism of action and potential for therapeutic development or toxicity. There is no evidence in the scientific literature to suggest that chemoproteomic studies have been performed with N-(2-(diethylamino)ethyl)benzilamide to identify its cellular binding partners.

Potential Applications in Chemical Biology and Pre Clinical Research

Development of N-(2-(diethylamino)ethyl)benzilamide as a Chemical Probe for Biological Systems

While specific studies developing N-(2-(diethylamino)ethyl)benzilamide as a chemical probe are not extensively documented, its structural features suggest a strong potential for such applications. A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The development of a chemical probe requires a compound to possess high affinity and selectivity for its target, along with appropriate physicochemical properties for use in cellular or in vivo models.

The N-(2-(diethylamino)ethyl) moiety, in particular, has been incorporated into molecules designed for sensitive detection in biological matrices. For instance, the related compound N-(2-diethylamino)ethyl-4-aminobenzamide (DEAEAB), also known as procainamide (B1213733), has been utilized as a derivatizing agent for N-linked glycans in mass spectrometry. wuxiapptec.com This derivatization enhances ionization, facilitating more sensitive detection and structural elucidation of these complex biomolecules. wuxiapptec.com This precedent suggests that the N-(2-(diethylamino)ethyl) group within the benzilamide scaffold could be leveraged for similar purposes, potentially aiding in the identification and characterization of its biological targets.

Furthermore, the benzilamide core can be systematically modified to optimize binding affinity and selectivity for a particular biological target, a key aspect in the development of a potent and specific chemical probe.

Role of N-(2-(diethylamino)ethyl)benzilamide as a Lead Compound in Pre-Clinical Drug Discovery Programs

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure and properties that require modification to obtain a better drug. Although N-(2-(diethylamino)ethyl)benzilamide is not currently highlighted as a lead compound in major drug discovery programs, its structural components are present in various biologically active molecules.

For example, benzimidazole (B57391) derivatives, which share some structural similarities with the benzilamide core, have been the focus of extensive research in drug discovery. One such example is SB939, a potent, orally active histone deacetylase (HDAC) inhibitor with a benzimidazole core, which has undergone preclinical development. epa.gov The discovery of SB939 involved the synthesis and evaluation of a series of related compounds to establish structure-activity relationships (SARs) and optimize properties like potency and metabolic stability. epa.gov

This approach could be conceptually applied to N-(2-(diethylamino)ethyl)benzilamide. By synthesizing and screening a library of analogues, researchers could explore its potential biological activities and identify derivatives with promising therapeutic properties, thereby establishing it as a lead compound for a drug discovery program.

Formulation Science for In Vitro and Ex Vivo Applications

Several strategies can be employed to formulate poorly soluble compounds for research purposes:

Co-solvents: The use of organic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, is a common initial approach to dissolve compounds for in vitro assays. nih.gov However, the concentration of these co-solvents must be carefully controlled to avoid cellular toxicity.

pH Adjustment: The presence of the basic diethylamino group in N-(2-(diethylamino)ethyl)benzilamide suggests that its solubility may be pH-dependent. In acidic conditions, the amine group will be protonated, which could increase its aqueous solubility. aiche.org

Use of Surfactants: Surfactants can be used to form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility in aqueous media. wuxiapptec.com

Amorphous Formulations: Conversion of a crystalline solid to an amorphous form can enhance its solubility and dissolution rate. upertis.ac.id

The choice of formulation strategy will depend on the specific requirements of the in vitro or ex vivo assay being conducted.

Integration of N-(2-(diethylamino)ethyl)benzilamide into High-Throughput Screening Platforms

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov HTS campaigns are a primary source of new lead compounds. upertis.ac.id The integration of N-(2-(diethylamino)ethyl)benzilamide into HTS platforms would involve its inclusion in a chemical library that is screened against a panel of biological targets.

The success of an HTS campaign relies on robust and miniaturized assays that can be automated. A high-throughput screen of protein kinase inhibitors, for example, successfully identified compounds that inhibit B-cell activation and immunoglobulin production, highlighting the power of this approach to uncover novel therapeutic targets. nih.gov

For N-(2-(diethylamino)ethyl)benzilamide to be effectively utilized in HTS, it would need to be amenable to the formulation and handling requirements of these platforms, including solubility in appropriate solvents and stability under storage conditions.

Material Science Applications (e.g., as a Polymer Component, Ligand in Coordination Chemistry)

The chemical structure of N-(2-(diethylamino)ethyl)benzilamide lends itself to potential applications in material science.

Polymer Component: The N-(2-(diethylamino)ethyl) group is a key component of various functional polymers. For instance, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a well-studied pH-responsive polymer. sigmaaldrich.cn This "smart" polymer exhibits changes in its physical properties, such as solubility and conformation, in response to changes in pH. sigmaaldrich.cn Such polymers have potential applications in drug delivery, gene delivery, and as sensors. sigmaaldrich.cn By analogy, a polymer incorporating a benzilamide monomer with the N-(2-(diethylamino)ethyl) side chain could potentially exhibit interesting stimuli-responsive properties.

Intellectual Property and Patent Landscape Analysis of N 2 Diethylamino Ethyl Benzilamide

Overview of Patent Filings Related to the Compound and its Synthetic Routes

Direct patent filings for N-(2-(diethylamino)ethyl)benzilamide are not readily found in public patent databases. This suggests that the compound may either reside in the public domain or is not considered a novel invention worthy of patent protection on its own. However, the core structural components of the molecule, namely the benzilamide and the N-(2-(diethylamino)ethyl) moieties, are present in numerous patented compounds.

For instance, patents for various benzamide (B126) derivatives often include claims covering a broad range of substituents, which could potentially encompass N-(2-(diethylamino)ethyl)benzilamide even if it is not explicitly named. An example is the patent for benzylamine (B48309) derivatives (US20230303494A1), which, while not benzilamides, showcases the common practice of claiming a general formula with various possible R-groups. google.com This approach allows for a wide protective scope.

Furthermore, the synthesis of related compounds is well-documented. A study on the synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide, also known as procainamide (B1213733), highlights a straightforward synthetic pathway. nih.gov The methods described could, in principle, be adapted for the synthesis of N-(2-(diethylamino)ethyl)benzilamide. The lack of patents for such a synthetic adaptation suggests that it may be considered an obvious modification to one skilled in the art, and therefore not patentable.

Analysis of Claims and Scope in Relevant Patents

In the absence of direct patents for N-(2-(diethylamino)ethyl)benzilamide, an analysis of claims for structurally analogous compounds is instructive. Patents for compounds featuring a diethylaminoethyl group or a benzamide core typically include several types of claims:

Composition of Matter Claims: These claims protect the chemical compound itself. For a novel benzilamide derivative, a claim would precisely define the chemical structure.

Method of Use Claims: These claims cover the use of the compound for a specific purpose, such as a therapeutic treatment or an industrial application.

Process Claims: These claims protect a specific, novel, and non-obvious method of synthesizing the compound.

For example, a patent for benzhydrylamine derivatives (EP0331073B1) claims novel derivatives useful as reagents in solid-phase peptide synthesis. google.com The claims are structured to cover the general formula of the derivatives and their specific application. If N-(2-(diethylamino)ethyl)benzilamide were to be patented, one could expect a similar claiming strategy, focusing on a novel application or a non-obvious synthetic route.

Implications for Academic Research and Development

The apparent freedom from direct patent constraints on N-(2-(diethylamino)ethyl)benzilamide has significant positive implications for academic research and development. Researchers can likely synthesize, study, and publish their findings on this compound without the immediate concern of infringing on existing patents covering the molecule itself. This open space encourages exploratory research into its chemical properties and potential applications.

However, it is crucial for academic researchers to be aware of the broader patent landscape. While the compound itself may be in the public domain, any new and non-obvious use or a novel synthetic process developed during research could be patentable. Furthermore, commercial suppliers of the compound, such as Sigma-Aldrich, often sell it with a disclaimer that they make no warranty against the infringement of intellectual property rights of a third party, placing the responsibility on the user to ensure freedom to operate. sigmaaldrich.comsigmaaldrich.com

Future Research Directions and Emerging Challenges for N 2 Diethylamino Ethyl Benzilamide

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The synthesis of N-(2-(diethylamino)ethyl)benzilamide and its analogs is a critical step for further investigation. Moving beyond traditional batch synthesis, novel methodologies like flow chemistry and electrochemistry offer significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: This approach involves conducting reactions in a continuously flowing stream within microreactors or similar systems. polimi.it Reactants are pumped into the reactor, where they mix and react, with the product being collected continuously. This method allows for enhanced control over reaction parameters such as temperature and pressure, often leading to higher yields and purity. polimi.it The principles of flow chemistry, which have been successfully applied to the synthesis of various active pharmaceutical ingredients, could be adapted for the amidation reaction required to produce N-(2-(diethylamino)ethyl)benzilamide. rsc.org Continuous-flow manufacturing can also improve the atom economy and reduce waste, aligning with the principles of green chemistry. rsc.org A key challenge lies in optimizing the reactor design and reaction conditions, such as solvent choice and temperature, to facilitate the efficient synthesis of the target molecule. polimi.itmdpi.com

Electrochemistry: Electrochemical synthesis utilizes electrical energy to drive chemical reactions, often avoiding the need for harsh or toxic oxidizing or reducing agents. sioc-journal.cn This technique has been demonstrated as a powerful tool in organic synthesis for creating new chemical bonds under mild conditions. sioc-journal.cn For instance, electrochemical methods have been developed for the synthesis of N-benzylidene benzylamine (B48309) derivatives with high yields. sioc-journal.cn Applying this to N-(2-(diethylamino)ethyl)benzilamide could involve the electrochemical activation of a benzil (B1666583) or benzoic acid derivative to facilitate its coupling with N,N-diethylethylenediamine. This approach presents an opportunity for a more sustainable and efficient synthetic route.

| Methodology | Potential Advantages for N-(2-(diethylamino)ethyl)benzilamide Synthesis | Key Research Challenges |

| Flow Chemistry | - Improved reaction control (temperature, pressure)- Enhanced safety and scalability- Higher yields and purity- Reduced waste and increased atom economy polimi.itrsc.org | - Optimization of reactor geometry and flow parameters- Ensuring solubility of reactants and products in the flow system- Development of in-line purification techniques polimi.it |

| Electrochemistry | - Avoidance of toxic and expensive reagents- Mild reaction conditions (e.g., room temperature)- High reaction efficiency and yield- Potential for novel reaction pathways sioc-journal.cn | - Substrate scope and functional group tolerance- Electrode material selection and stability- Understanding and controlling the reaction mechanism sioc-journal.cn |

Advanced Computational Modeling for Complex Biological Interactions

Computational modeling is an indispensable tool for predicting how a molecule like N-(2-(diethylamino)ethyl)benzilamide might interact with biological systems. nih.gov By simulating these interactions, researchers can prioritize experimental studies and design more effective molecules.

Advanced techniques such as Density Functional Theory (DFT) can be used to calculate the electronic and geometric properties of the molecule in its ground state. nih.gov Such calculations can reveal the molecule's stability, reactivity, and vibrational frequencies, which can be correlated with experimental data. nih.gov For example, a computational study on the related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide used DFT to determine HOMO-LUMO energy gaps, providing insights into the compound's stability. nih.gov

Furthermore, molecular docking simulations can predict the binding affinity and orientation of N-(2-(diethylamino)ethyl)benzilamide within the active site of various protein targets. nih.gov This allows for the virtual screening of large libraries of biological targets to identify potential interactions, guiding subsequent in vitro experiments. The challenge in this area is the accuracy of the scoring functions and the need for high-quality protein structures. nih.gov

| Modeling Technique | Application for N-(2-(diethylamino)ethyl)benzilamide | Information Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. nih.gov | - Molecular stability and reactivity- Optimized geometry- HOMO-LUMO energy gap- Predicted vibrational spectra nih.gov |

| Molecular Docking | Simulating the binding of the compound to protein targets. nih.gov | - Prediction of potential biological targets- Binding affinity and mode of interaction- Structure-activity relationship insights nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. nih.gov | - Prediction of the activity of novel analogs- Identification of key structural features for activity |

Discovery of Unexplored Biological Targets and Pathways In Vitro

Identifying the specific biological targets and molecular pathways affected by N-(2-(diethylamino)ethyl)benzilamide is fundamental to understanding its mechanism of action. In vitro screening assays are the primary method for this discovery phase.

A broad approach would involve testing the compound against a diverse panel of human cell lines, such as those used in cancer research, to identify any cytotoxic or cytostatic effects. nih.gov For instance, studies on novel quindoline (B1213401) carboxamides evaluated their potency across various cell lines, revealing important structure-activity relationships. nih.gov Similarly, newly synthesized pyrazine-benzamide scaffolds were tested against pathogenic microorganisms and cancer cell lines to determine their antibacterial and anticancer potential. nih.gov

High-throughput screening (HTS) can be employed to test the compound against large libraries of purified enzymes, receptors, and other proteins to find specific molecular targets. Follow-up studies would then be required to validate these "hits" and elucidate the pathway through which the compound exerts its effect. A significant challenge is to ensure that the observed in vitro activity is not due to non-specific effects and can be translated into a relevant biological context.

Development of Nanotechnology-Based Delivery Systems for In Vitro Studies

The physicochemical properties of a compound, such as its solubility, can limit its effectiveness in in vitro assays. Nanotechnology offers a powerful solution by enabling the development of advanced delivery systems that can improve a compound's performance in a research setting. nih.govnih.gov

Various nanocarriers could be explored for N-(2-(diethylamino)ethyl)benzilamide, including liposomes, polymeric nanoparticles, and hydrogels. mdpi.commdpi.com These systems can encapsulate the compound, potentially increasing its solubility in aqueous assay buffers, protecting it from degradation, and facilitating its uptake into cells. mdpi.com For example, loading the hydrophobic drug curcumin (B1669340) into nanoparticles made from amphiphilic poly-N-vinylpyrrolidone derivatives enhanced its absorption by glioblastoma cells and increased its cytotoxic activity in vitro compared to the free drug. mdpi.com

The development of such a system for N-(2-(diethylamino)ethyl)benzilamide would involve selecting a biocompatible carrier, optimizing drug loading and release characteristics, and verifying that the carrier itself does not interfere with the biological assay. mdpi.comresearchgate.net

| Nanocarrier Type | Potential Benefits for In Vitro Studies | Key Development Considerations |

| Liposomes | - Encapsulation of both hydrophilic and hydrophobic compounds- Biocompatibility and low toxicity- Can be surface-modified for targeted delivery researchgate.net | - Physical and chemical stability- Drug loading efficiency and release kinetics- Scalability of production researchgate.net |

| Polymeric Nanoparticles | - High stability and controlled release profiles- Versatility in polymer composition (e.g., PLGA, PLA) nih.gov- Can protect the encapsulated compound from degradation mdpi.com | - Biocompatibility and biodegradability of the polymer- Particle size and surface charge control- Potential for polymer toxicity nih.govmdpi.com |

| Hydrogels | - High water content and biocompatibility- Tunable release properties- Can be designed for stimulus-responsive release mdpi.com | - Maintaining the structural integrity of the gel- Ensuring efficient and uniform drug loading- Biocompatibility of cross-linking agents mdpi.com |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to make predictions and generate novel hypotheses. mdpi.com These technologies can significantly accelerate the research and development pipeline for compounds like N-(2-(diethylamino)ethyl)benzilamide.

ML algorithms can be trained on existing chemical and biological data to predict a wide range of properties for the compound, including its potential biological activities, pharmacokinetic profiles, and toxicity. mdpi.comresearchgate.net This predictive power allows researchers to prioritize which experiments to conduct, saving time and resources. nih.gov

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound class?

- Strategies :

- PK/PD Modeling : Integrate plasma concentration-time profiles with effect compartment models.

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ^14C) to quantify biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.